molecular formula C4H10O2 B142230 2-Methylpropane-1,2-diol CAS No. 558-43-0

2-Methylpropane-1,2-diol

Cat. No.: B142230
CAS No.: 558-43-0
M. Wt: 90.12 g/mol
InChI Key: BTVWZWFKMIUSGS-UHFFFAOYSA-N
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Description

2-Methylpropane-1,2-diol, also known as 2-methyl-1,2-propanediol, is a glycol with the molecular formula C4H10O2. It is a colorless, viscous liquid that is soluble in water and many organic solvents. This compound is used in various industrial applications due to its unique chemical properties.

Mechanism of Action

Target of Action

2-Methylpropane-1,2-diol, also known as 2-Methyl-1,2-propanediol, is a glycol that is 2-methylpropane in which the two hydroxy groups are located at positions 1 and 2

Mode of Action

It’s known that it can be produced through the catalytic epoxidation of propylene oxide, using an appropriate alcohol-based catalyst to open the propylene oxide and generate the target product .

Biochemical Pathways

It has been found to be a metabolite in various species, includingMus musculus (mouse), Rattus norvegicus (rat), Mycobacterium sp. (strain ELW1), Mycobacterium austroafricanum (strain IFP 2015), and Homo sapiens (human) . This suggests that it may play a role in certain metabolic processes in these organisms.

Pharmacokinetics

Given its presence as a metabolite in various organisms, it can be inferred that it is likely absorbed and metabolized in some manner within these organisms .

Result of Action

It’s known to be used in the synthesis of biodegradable thermoplastic elastomer by condensation reaction . In perfume, it improves the spread of and enhances the fragrance .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. It’s a flammable liquid and should be kept away from fire and high temperatures . During use, inhalation, skin and eye contact, and ingestion should be avoided. If accidental contact or inhalation occurs, immediate washing or medical treatment should be sought . It should be stored in a cool, well-ventilated, dry place, away from direct sunlight .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylpropane-1,2-diol can be synthesized through several methods. One common method involves the hydration of isobutene in the presence of a strong acid catalyst, such as sulfuric acid. The reaction proceeds as follows:

CH2=C(CH3)2+H2OCH3C(OH)(CH3)CH2OH\text{CH}_2=\text{C(CH}_3\text{)}_2 + \text{H}_2\text{O} \rightarrow \text{CH}_3\text{C(OH)(CH}_3\text{)CH}_2\text{OH} CH2​=C(CH3​)2​+H2​O→CH3​C(OH)(CH3​)CH2​OH

Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydration of isobutene. This process is carried out in large reactors where isobutene is mixed with water and a strong acid catalyst under controlled temperature and pressure conditions. The product is then purified through distillation to obtain high-purity this compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various products, including aldehydes and ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This compound can be reduced to form alcohols. Reducing agents such as lithium aluminum hydride are commonly used.

    Substitution: this compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups. For example, it can react with acyl chlorides to form esters.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Acyl chlorides in the presence of a base such as pyridine.

Major Products:

    Oxidation: Formation of aldehydes and ketones.

    Reduction: Formation of primary and secondary alcohols.

    Substitution: Formation of esters and ethers.

Scientific Research Applications

2-Methylpropane-1,2-diol has a wide range of applications in scientific research:

    Chemistry: Used as a solvent and reagent in organic synthesis.

    Biology: Employed in the preparation of biological buffers and as a cryoprotectant in cell preservation.

    Medicine: Utilized in pharmaceutical formulations as a solvent and stabilizer.

    Industry: Applied in the production of polymers, resins, and coatings due to its excellent solubilizing properties.

Comparison with Similar Compounds

2-Methylpropane-1,2-diol can be compared with other similar compounds such as:

    1,2-Butanediol: Similar in structure but with a different arrangement of hydroxyl groups.

    1,3-Butanediol: Differing in the position of hydroxyl groups, leading to different chemical properties.

    2-Methyl-1,3-propanediol: Another isomer with hydroxyl groups at different positions.

Uniqueness: this compound is unique due to its specific arrangement of hydroxyl groups, which imparts distinct solubility and reactivity characteristics. This makes it particularly useful in applications requiring specific solubilizing and stabilizing properties.

Properties

IUPAC Name

2-methylpropane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O2/c1-4(2,6)3-5/h5-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTVWZWFKMIUSGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80204382
Record name 2-Methylpropane-1,2-diol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

90.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

558-43-0
Record name 2-Methyl-1,2-propanediol
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URL https://commonchemistry.cas.org/detail?cas_rn=558-43-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methylpropane-1,2-diol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000558430
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methylpropane-1,2-diol
Source EPA DSSTox
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Record name 2-methylpropane-1,2-diol
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Record name 2-METHYLPROPANE-1,2-DIOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 2-methylpropane-1,2-diol in organic synthesis?

A: this compound serves as a valuable chiral building block for synthesizing complex molecules. Its significance lies in its ability to be enantioselectively transformed into useful intermediates. For example, it can be converted into (R)-3-benzyloxy-2-methylpropane-1,2-diol, a key intermediate in the synthesis of (R)-bicultamide, a potent anti-androgen drug [].

Q2: How is the chirality of this compound exploited in the synthesis of pharmaceuticals?

A: One notable example is the synthesis of (R)-bicultamide. Researchers employed an enantioconvergent approach starting with O-benzyl (±)-2-methylglycidol. This compound was converted to (R)-3-benzyloxy-2-methylpropane-1,2-diol through an enantioselective hydrolysis catalyzed by Bacillus subtilis epoxide hydrolase (BSEH) followed by treatment with H2SO4 []. This chiral intermediate then serves as a steppingstone for synthesizing the enantiomerically pure (R)-bicultamide.

Q3: Are there any examples of microbial degradation pathways involving this compound?

A: Yes, the actinobacterial strain Actinomycetospora chiangmaiensis DSM 45062 can degrade this compound. The pathway proceeds via acetone and formic acid, utilizing a thiamine pyrophosphate-dependent lyase enzyme []. This enzyme catalyzes the conversion of 2-hydroxyisobutyryl-CoA, derived from this compound, to acetone and formyl-CoA.

Q4: Can you explain the role of enzymes in the chemoenzymatic synthesis involving this compound derivatives?

A: Enzymes like Bacillus subtilis epoxide hydrolase (BSEH) play a crucial role in achieving enantioselectivity. For instance, BSEH is instrumental in the synthesis of (R)-3-benzyloxy-2-methylpropane-1,2-diol from the racemic 1-benzyloxymethyl-1-methyloxirane []. The enzyme selectively hydrolyzes one enantiomer of the racemic starting material, leading to the desired chiral product with high enantiomeric purity.

Q5: What applications does this compound have in the food industry?

A: While not directly mentioned in the provided research papers, derivatives of this compound, such as 3-(1-mentoxy)propane-1,2-diol, are used as cooling agents in food products [, ]. These compounds impart a refreshing sensation when consumed and are commonly found in confectionery, beverages, and oral care products.

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